molecular formula C19H24O3SSi B14402263 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol CAS No. 88068-17-1

3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol

Cat. No.: B14402263
CAS No.: 88068-17-1
M. Wt: 360.5 g/mol
InChI Key: MJOGMVIQRKPWEP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring substituted with benzenesulfonyl, phenyl, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanones, while reduction can produce cyclobutanols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol: Similar structure but with a different substitution pattern.

    3-(Benzenesulfonyl)cyclobutan-1-ol: Lacks the phenyl and trimethylsilyl groups.

    1-Phenyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the benzenesulfonyl group.

Uniqueness

The unique combination of benzenesulfonyl, phenyl, and trimethylsilyl groups in 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Biological Activity

3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol (CAS: 88068-17-1) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24O3SSi. Its structure includes a cyclobutane ring, a benzenesulfonyl group, and a trimethylsilyl group, which contribute to its chemical reactivity and potential biological interactions.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Enzyme Inhibition : The presence of the sulfonyl group may facilitate interactions with various enzymes, potentially inhibiting their activity. For instance, studies on similar compounds indicate that sulfonyl groups can enhance binding affinity to target proteins.
  • Receptor Modulation : Compounds with similar structural motifs have been shown to interact with key receptors involved in cellular signaling pathways, such as PPARγ (peroxisome proliferator-activated receptor gamma), which plays a crucial role in glucose metabolism and adipogenesis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesReduces pro-inflammatory cytokine production

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another study highlighted the compound's ability to modulate inflammatory responses. It was shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating a possible application in treating inflammatory diseases.

Research Findings

Recent research has focused on elucidating the molecular targets of this compound. Proteomic studies have identified several interacting partners that may be involved in its biological effects. These findings support the hypothesis that the compound could serve as a lead for developing new therapeutic agents targeting metabolic disorders and cancer.

Properties

CAS No.

88068-17-1

Molecular Formula

C19H24O3SSi

Molecular Weight

360.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-phenyl-3-trimethylsilylcyclobutan-1-ol

InChI

InChI=1S/C19H24O3SSi/c1-24(2,3)19(23(21,22)17-12-8-5-9-13-17)14-18(20,15-19)16-10-6-4-7-11-16/h4-13,20H,14-15H2,1-3H3

InChI Key

MJOGMVIQRKPWEP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC(C1)(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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